3-Fluoro-4-(fluoromethyl)piperidin-4-ol
Description
3-Fluoro-4-(fluoromethyl)piperidin-4-ol (CAS: 1932641-97-8) is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂NO and a molecular weight of 151.15 g/mol. The compound features a hydroxyl group at position 4, a fluorine atom at position 3, and a fluoromethyl substituent at position 4 of the piperidine ring (cis-configuration confirmed by SMILES: FC[C@@]1(O)CCNC[C@@H]1F). Its stereochemistry and fluorine substitutions make it a candidate for drug discovery, particularly in modulating pharmacokinetic properties like metabolic stability and membrane permeability.
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3-fluoro-4-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2 |
InChI Key |
GIRUODYPRXWZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1(CF)O)F |
Origin of Product |
United States |
Preparation Methods
Cinchona Alkaloid-Catalyzed Fluorination
A prominent method for synthesizing enantiomerically pure 3-fluoro-4-(fluoromethyl)piperidin-4-ol involves enantioselective fluorination using modified cinchona alkaloid catalysts. This approach achieves stereochemical control by leveraging the chiral environment of the catalyst to direct fluorine incorporation at the C3 position.
Reaction Conditions
-
Substrate : 4-(fluoromethyl)piperidin-4-ol derivatives
-
Catalyst : Cinchona alkaloid derivatives (e.g., (DHQ)₂PHAL)
-
Fluorinating Agent : N-fluorobenzenesulfonimide (NFSI)
-
Solvent : Dichloromethane (DCM) or toluene
-
Temperature : −40°C to 25°C
Mechanistic Insights
The catalyst forms a transient ion pair with the fluorinating agent, enabling selective fluorination at the pro-R position of the piperidine ring. Steric and electronic effects from the fluoromethyl group enhance regioselectivity.
Nucleophilic Fluorination Methods
Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination
DAST is widely used for introducing fluorine atoms into hydroxyl-containing precursors. This method is effective for synthesizing this compound from diols or epoxides.
Procedure
-
Substrate : 4-(hydroxymethyl)piperidin-4-ol
-
Reagent : DAST (1.2–2.0 equivalents)
-
Solvent : Anhydrous tetrahydrofuran (THF)
-
Conditions : −78°C to 0°C, 4–12 hours
Challenges
-
Over-fluorination leading to difluorinated byproducts.
-
Requires strict anhydrous conditions to prevent DAST hydrolysis.
Industrial-Scale Synthesis via Continuous Flow Reactors
Continuous Fluorination with Selectfluor
Industrial production employs continuous flow reactors to enhance safety and efficiency. Selectfluor, a stable fluorinating agent, is preferred for large-scale synthesis.
Optimized Parameters
| Parameter | Value |
|---|---|
| Residence Time | 30–60 minutes |
| Temperature | 80–100°C |
| Pressure | 2–5 bar |
| Substrate Loading | 0.5–1.0 M in acetonitrile |
| Yield | 80–90% |
Advantages
Alternative Synthetic Routes
Reductive Amination of Fluorinated Ketones
A two-step approach involves reductive amination of 3-fluoro-4-(fluoromethyl)piperidin-4-one.
Step 1: Ketone Synthesis
-
Substrate : 4-(fluoromethyl)piperidin-4-one
-
Fluorination : HF-pyridine complex, 0°C, 2 hours
Step 2: Reductive Amination
Pd-Catalyzed Annulation
A Pd-catalyzed [4+2] annulation strategy constructs the piperidine ring while introducing fluorine substituents.
Key Components
-
Catalyst : Pd(dba)₂ (5 mol%)
-
Ligand : BIPHEP (15 mol%)
-
Substrate : Fluoro-enamide derivatives
-
Solvent : 2-Me-THF/MeOH (4:1)
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Cinchona Catalysis | 70–85 | >90 | Moderate | Catalyst cost |
| DAST Fluorination | 60–75 | N/A | High | Byproduct formation |
| Continuous Flow | 80–90 | N/A | Industrial | Equipment investment |
| Reductive Amination | 70–78 | N/A | High | Multi-step synthesis |
| Pd-Catalyzed Annulation | 97 | 99.8 | Moderate | Fluoride ion interference |
Mitigation of Synthetic Challenges
Suppression of C–F Bond Cleavage
In catalytic hydrogenation (e.g., Ru-based systems), unintended C–F bond reduction is mitigated by:
Chemical Reactions Analysis
3-Fluoro-4-(fluoromethyl)piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-(fluoromethyl)piperidin-4-ol is being investigated for its potential in developing new pharmaceuticals, particularly for neurological disorders. Its fluorinated structure is known to enhance binding affinity to biological targets, making it a candidate for drug design.
Case Study : Research has shown that compounds with similar structures exhibit significant activity against certain neurotransmitter receptors. For example, studies on fluorinated analogs of dopamine have highlighted their interactions with dopamine receptors, suggesting potential therapeutic effects in treating conditions like Parkinson's disease and schizophrenia.
Biological Studies
The compound is utilized to study the interactions of fluorinated analogs with various biological receptors. Its dual fluorination may enhance selectivity and potency compared to non-fluorinated counterparts.
Case Study : Interaction studies have focused on its binding affinity to serotonin receptors, revealing insights into its potential as an antidepressant or anxiolytic agent. The presence of the hydroxyl group also allows for hydrogen bonding, which can further influence receptor interactions.
Industrial Applications
In addition to its pharmaceutical applications, this compound is used in the production of agrochemicals. The compound's unique properties lend themselves well to the development of new pesticides and herbicides.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Fluorine at 3-position, hydroxyl at 4-position | Enhanced binding affinity and metabolic stability |
| 4-Fluoropiperidine | Fluorine at 4-position | Different biological activity due to lack of hydroxyl |
| 3-Fluoropiperidine | Fluorine at 3-position | Lacks additional functional groups |
| 4-(Fluoromethyl)piperidine | Fluoromethyl group at 4-position | Used in agrochemical applications |
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include modulation of receptor activity or inhibition of enzyme function, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Key Properties:
- Storage : Requires storage at 2–8°C in dry, sealed conditions due to sensitivity to moisture and light.
- Synthesis : Likely involves fluorination and hydroxylation steps, with synthetic routes analogous to Boc-protected intermediates for fluorinated piperidines.
Comparison with Structurally Similar Compounds
The following table compares 3-Fluoro-4-(fluoromethyl)piperidin-4-ol with structurally related piperidine derivatives, focusing on substituents, stereochemistry, and applications.
Structural and Functional Differences
Substituent Effects: The fluoromethyl group in the target compound introduces steric bulk and lipophilicity compared to simpler analogs like cis-3-fluoropiperidin-4-ol. This modification may enhance blood-brain barrier penetration, as seen in fluorinated CNS drug candidates.
Stereochemical Impact :
- The cis configuration of the target compound contrasts with trans isomers (e.g., (3R,4S)-3-fluoropiperidin-4-ol hydrochloride ), which may exhibit divergent binding affinities in chiral environments.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., (3S,4R)-3-fluoropiperidin-4-ol hydrochloride ) improve aqueous solubility, critical for oral bioavailability.
Q & A
Q. What are the common synthetic routes for 3-Fluoro-4-(fluoromethyl)piperidin-4-ol?
The synthesis typically involves fluorination strategies on a piperidine scaffold. A key method includes enantioselective fluorination using catalysts like modified cinchona alkaloids or primary amines (e.g., α-methylbenzylamine) to achieve stereochemical control. For example, cis-3-fluoropiperidin-4-ol derivatives are synthesized via rhodium-catalyzed hydrogenation or palladium-mediated reactions, optimizing reaction conditions (temperature, solvent) for yield and purity . Fluoromethylation may involve radical-polar crossover reactions using redox-active esters, as seen in fluorinated aromatic compounds .
Q. How is the compound characterized post-synthesis?
Post-synthesis characterization employs:
- NMR spectroscopy : To confirm substituent positions (e.g., fluoromethyl group at C4, hydroxyl at C4) and stereochemistry.
- Mass spectrometry : For molecular weight verification (e.g., expected m/z for C₆H₁₁F₂NO).
- IR spectroscopy : To identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-F vibrations).
- X-ray crystallography : Resolves crystal packing and absolute configuration in enantiopure forms .
Q. What are the solubility and storage recommendations for this compound?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but exhibits limited aqueous solubility due to fluorinated groups. Storage at 2–8°C under inert atmosphere (argon/nitrogen) is recommended to prevent degradation. Lyophilization is used for long-term stability .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what challenges arise during stereochemical control?
Enantiomeric purity requires chiral catalysts (e.g., cinchona alkaloids) or chiral auxiliaries. Challenges include:
- Diastereoselectivity : Competing pathways during fluoromethylation or hydroxylation can lead to undesired stereoisomers.
- Catalyst optimization : Screening catalysts (e.g., Rh(I) complexes) improves diastereomeric excess (d.e. >90%) in dearomatization-hydrogenation steps .
- Racemization risk : Acidic/basic conditions during workup may epimerize stereocenters, requiring neutral pH protocols .
Q. How does fluorination at the 3- and 4-positions influence biological activity?
Fluorine enhances lipophilicity and metabolic stability , improving membrane permeability. The fluoromethyl group at C4 may act as a bioisostere for hydroxyl or methyl groups, modulating target binding. For example:
Q. What computational strategies aid in predicting target interactions?
- Molecular docking : Tools like MOE (Molecular Operating Environment) model binding poses with receptors (e.g., viral proteases).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments .
Key Research Directions
- Stereochemical diversification : Explore asymmetric fluorination to access all four stereoisomers for SAR studies.
- In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models.
- Green chemistry : Develop solvent-free fluorination using mechanochemical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
